(4-Bromo-2-hydroxyphenyl)(morpholino)methanone
Description
Properties
Molecular Formula |
C11H12BrNO3 |
|---|---|
Molecular Weight |
286.12 g/mol |
IUPAC Name |
(4-bromo-2-hydroxyphenyl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C11H12BrNO3/c12-8-1-2-9(10(14)7-8)11(15)13-3-5-16-6-4-13/h1-2,7,14H,3-6H2 |
InChI Key |
TVFTWBMEPHJAPL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C=C(C=C2)Br)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of (4-Bromo-2-hydroxyphenyl)(morpholino)methanone generally involves three key steps:
- Preparation of the 4-bromo-2-hydroxybenzoyl intermediate or its derivatives
- Introduction of the morpholino group via amide or ketone functionalization
- Purification and characterization of the final product
Synthesis of 4-Bromo-2-hydroxybenzoyl Precursors
The precursor 4-bromo-2-hydroxybenzaldehyde or related compounds are typically synthesized through selective halogenation and formylation reactions starting from halogenated aromatic compounds such as 1,4-dibromo-2-fluorobenzene. A notable method involves:
- Metal-halogen exchange : Treatment of 1,4-dibromo-2-fluorobenzene with isopropyl magnesium chloride in tetrahydrofuran (THF) at low temperatures (0–5 °C) to form an organomagnesium intermediate.
- Formylation : Reaction of this intermediate with a formyl source such as dimethylformamide (DMF) to yield 2-fluoro-4-bromobenzaldehyde.
- Subsequent conversion : The aldehyde intermediate is reacted with methanol in the presence of potassium carbonate to yield 4-bromo-2-methoxybenzaldehyde, which can be further transformed to the hydroxy derivative by demethylation if needed.
This process achieves overall yields of approximately 57–74%, with careful control of reaction temperature and solvent choice to optimize selectivity and minimize side reactions such as Cannizzaro reactions.
Introduction of Morpholino Group
The morpholino substituent is typically introduced through condensation or coupling reactions involving morpholine and the benzoyl intermediate. Two main approaches are reported:
- One-pot condensation : Using deep eutectic solvents (DES) such as choline chloride/2,3-dihydroxybenzoic acid mixtures as green catalysts, the reaction of 4-hydroxybenzoyl derivatives with morpholine and other co-reactants under mild heating (around 70 °C) leads to the formation of this compound derivatives in good yields.
- Direct amide formation : Coupling of 4-bromo-2-hydroxybenzoyl chloride with morpholine under basic conditions to form the corresponding amide or ketone derivative.
The DES-catalyzed method offers advantages of sustainability, mild conditions, and catalyst recyclability, with products characterized by IR, NMR, and mass spectrometry confirming the structure of morpholino-substituted ketones.
Detailed Reaction Conditions and Yields
Research Findings and Characterization
Spectroscopic Data
The final compound this compound and related derivatives have been characterized by:
- Infrared (IR) spectroscopy : Characteristic peaks include broad OH stretch (~3430 cm⁻¹), C=O stretch (~1650–1680 cm⁻¹), and morpholine ring vibrations.
- Nuclear Magnetic Resonance (NMR) :
- ^1H NMR shows aromatic protons, morpholine methylene signals (~3.7 and 3.1 ppm), and phenolic OH.
- ^13C NMR confirms carbonyl carbon (~165 ppm), aromatic carbons, and morpholine carbons.
- Mass Spectrometry (MS) : Molecular ion peaks consistent with the expected molecular weight (~497–518 Da for related compounds) confirm molecular integrity.
Catalyst and Solvent Effects
Use of deep eutectic solvents as catalysts has been shown to enhance reaction rates and selectivity while enabling easy catalyst recovery and reuse. The green chemistry aspect is significant for sustainable synthesis of morpholino-substituted ketones.
Summary and Outlook
The preparation of this compound involves:
- Selective metal-halogen exchange and formylation to prepare halogenated hydroxybenzoyl intermediates.
- Controlled methanolysis to avoid side reactions.
- Morpholine incorporation via green catalytic methods or classical coupling.
- Purification by crystallization and characterization by standard spectroscopic techniques.
This synthetic route is well-documented in patents and recent research, with yields ranging from moderate to good and conditions optimized for selectivity and sustainability. The use of novel catalysts such as deep eutectic solvents represents a promising advancement in the preparation of such functionalized aromatic ketones.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-hydroxyphenyl)(morpholino)methanone undergoes several types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or other reduced derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted phenolic compounds depending on the nucleophile used.
Scientific Research Applications
(4-Bromo-2-hydroxyphenyl)(morpholino)methanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Bromo-2-hydroxyphenyl)(morpholino)methanone involves its interaction with specific molecular targets and pathways. The phenolic and brominated moieties contribute to its reactivity and potential biological activities. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Observations :
- The hydroxyl group in the target compound distinguishes it from halogenated analogs, improving aqueous solubility through H-bonding.
- Electron-withdrawing substituents (e.g., F, Cl) increase thermal stability but reduce solubility in polar solvents .
- Steric effects from ortho-substituents (e.g., F in ) may hinder reactivity at the ketone moiety.
Reactivity Trends :
Activity Insights :
- Hydroxyl groups enhance interactions with biological targets (e.g., enzymes, receptors) compared to halogens .
- Chlorinated derivatives may exhibit higher membrane permeability due to increased lipophilicity .
Intermolecular Interactions and Crystallography
- Target Compound: Expected to form intermolecular H-bonds (OH⋯O/N) and π–π interactions, similar to (2-((4-bromo-2,6-dichlorophenyl)amino)phenyl)(morpholino)methanone, which shows a dihedral angle of 59.3° and π–π stacking .
- Halogenated Analogs : Bromine and chlorine participate in halogen bonding (C–X⋯O/N), influencing crystal packing .
Q & A
Q. Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Coupling | Fe(acac)₃, 2-MeTHF, 0°C | 68 | |
| Carbonyl activation | SOCl₂, DMF, reflux | 85–90 |
Basic: Which analytical techniques are most effective for structural characterization of this compound?
Methodological Answer:
- Single-crystal X-ray diffraction (SC-XRD) : Provides precise bond lengths, angles, and intermolecular interactions. SHELX software is used for data refinement .
- NMR spectroscopy : ¹H/¹³C NMR confirms the morpholino group integration and bromine/oxygen substitution patterns .
- LC-MS : Validates molecular weight (e.g., [M+H]⁺ = 288.12) and purity .
Key Structural Features from SC-XRD (Example):
Advanced: How can researchers resolve contradictions in catalytic efficiency during synthesis?
Methodological Answer:
Discrepancies in catalytic performance (e.g., Fe vs. Pd catalysts) are addressed by:
- Mechanistic studies : Kinetic profiling to identify rate-limiting steps .
- Computational modeling : DFT calculations to compare transition-state energies for different catalysts.
- Additive screening : Ligands like DMI (1,3-dimethylimidazolidinone) enhance iron catalyst activity .
Advanced: What strategies are used to analyze non-covalent interactions in the crystal lattice?
Methodological Answer:
- Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., Br···H, O···H) .
- π–π stacking metrics : Calculated using programs like Mercury (Cambridge Crystallographic Database) .
- Hydrogen bonding networks : Identified via SC-XRD and validated with IR spectroscopy .
Advanced: How is the biological activity of this compound assessed in pharmacological studies?
Methodological Answer:
- Cytotoxicity assays : MTT or resazurin-based tests using cancer cell lines (e.g., IC₅₀ determination) .
- Target engagement : Radioligand binding assays for kinase or receptor targets (e.g., LRRK2 inhibition ).
- Metabolic stability : Liver microsome assays with LC-MS quantification of degradation half-life .
Advanced: What challenges arise in solubility and formulation studies, and how are they mitigated?
Methodological Answer:
- Low aqueous solubility : Addressed via co-solvents (e.g., PEG 400) or nanoparticle encapsulation .
- Stability in DMSO : Store at -20°C to prevent precipitation; confirm stability via HPLC .
Advanced: How is computational modeling applied to predict reactivity or metabolic pathways?
Methodological Answer:
- Docking simulations : AutoDock Vina assesses binding affinity to biological targets (e.g., enzymes) .
- QM/MM calculations : Predicts metabolic sites for deuteration or fluorination to enhance stability .
- ADMET profiling : Software like SwissADME estimates toxicity and bioavailability .
Advanced: What safety protocols are critical for handling this compound?
Methodological Answer:
- PPE requirements : Gloves, lab coat, and goggles due to skin/eye irritation risks .
- Ventilation : Use fume hoods to avoid inhalation of fine particles .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .
Advanced: How does the morpholino group influence the compound’s electronic properties?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
